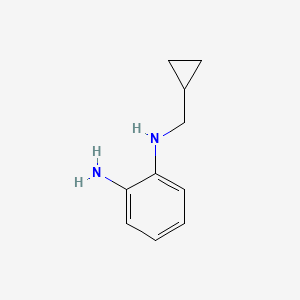

1-N-(cyclopropylmethyl)benzene-1,2-diamine

Vue d'ensemble

Description

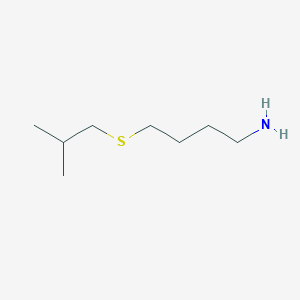

1-N-(cyclopropylmethyl)benzene-1,2-diamine is a chemical compound with the CAS Number: 1012884-24-0 . It has a molecular weight of 162.23 . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name of the compound is N1-(cyclopropylmethyl)-1,2-benzenediamine . The InChI code is 1S/C10H14N2/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,12H,5-7,11H2 .Physical And Chemical Properties Analysis

The compound is in liquid form . It has a molecular weight of 162.23 .Applications De Recherche Scientifique

Electrochemical Synthesis and Derivative Formation:

- Electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives has been achieved using anodic oxidation. This methodology avoids the use of toxic reagents and yields high-quality derivatives of benzene-1,2-diamines (Sharafi-kolkeshvandi et al., 2016).

Fluorescence and Sensor Development:

- Benzene-1,2-diamine structures have been utilized in the development of fluorescence-quenching chemosensors. These sensors show selectivity and sensitivity for metal ions such as Ni2+ and Cu2+ (Pawar et al., 2015).

Cyclocondensation and Heterocyclic System Synthesis:

- Research on cyclocondensation reactions of benzene-1,3-dicarbaldehyde with various diamines, including benzene-1,2-diamines, has led to the synthesis of new adamantylcalixsalens. These compounds have potential applications in template synthesis and in the creation of new molecular structures (Shokova & Kovalev, 2008).

Polymer and Material Science:

- Aromatic polyamides derived from benzene-1,2-diamines, like 2,6-bis(4-aminophenoxy)naphthalene, have been synthesized. These polymers are known for their solubility in aprotic solvents and the ability to form transparent, flexible, and tough films, indicating potential applications in material science (Yang, Hsiao, & Yang, 1996).

Metal-Catalyzed Diamination Reactions:

- Benzene-1,2-diamine motifs, due to their presence in many biologically active compounds and pharmaceuticals, are targets for synthetic chemistry. Metal-catalyzed diamination reactions of alkenes to synthesize such structures have been explored, highlighting the importance of these diamines in drug synthesis and natural product construction (Cardona & Goti, 2009).

Corrosion Inhibition:

- Novel aromatic diamine compounds have been investigated as corrosion inhibitors for metals. These compounds exhibit effective corrosion inhibition properties, which are crucial in industrial applications like steel pickling and oil well acidization (Singh & Quraishi, 2016).

Pharmacological Applications:

- Certain aromatic diamine compounds, like 4‐Methyl‐N 1‐(3‐phenyl‐propyl)‐benzene‐1,2‐diamine, have shown potential in inhibiting lipopolysaccharide‐induced nuclear translocation of NF‐κB, a mechanism that is rare for controlling NF‐κB activation. This suggests potential pharmacological applications in controlling inflammation and immune responses (Shin et al., 2004).

Propriétés

IUPAC Name |

2-N-(cyclopropylmethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRCXWHIXJOEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-(cyclopropylmethyl)benzene-1,2-diamine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1438818.png)

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B1438821.png)

![3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1438825.png)